molecular formula C17H15ClN2OS B2720535 (E)-5-(2-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one CAS No. 301174-53-8

(E)-5-(2-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one

Cat. No.: B2720535
CAS No.: 301174-53-8
M. Wt: 330.83
InChI Key: QFXYURKPGDEENG-UHFFFAOYSA-N
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Description

(E)-5-(2-Chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one is a synthetic thiazolidinone derivative designed for advanced pharmaceutical and medicinal chemistry research. Thiazolidinones are a privileged scaffold in drug discovery due to their diverse biological activities and ability to be strategically modified at multiple positions on the core structure . This compound features a 2-chlorobenzyl group at the C5 position and a p-tolylimino moiety at the N2 position, structural features known to enhance pharmacological potential. Compounds within this class have demonstrated significant and varied biological profiles, making them valuable tools for probing new therapeutic targets . Primary research applications for this chemical class are extensive. They exhibit notable antimicrobial properties, with some derivatives showing potent activity against a range of bacterial pathogens, including resistant strains like MRSA and E. coli , as well as fungal strains such as Candida albicans . The anticonvulsant potential of thiazolidinones is another key area of investigation, with some analogs functioning as cyclic mimetics of known anticonvulsant structures and showing efficacy in standardized seizure models . Furthermore, the thiazolidinone core is a recognized pharmacophore in anticancer research, with numerous derivatives displaying cytotoxic activity against various tumor cell lines . The mechanism of action is often multi-target in nature and is influenced by the specific substituents. For antimicrobial activity, it may involve inhibition of bacterial MurB enzymes or fungal CYP51 (14α-lanosterol demethylase), which are critical for cell wall and membrane synthesis, respectively . The presence of the exocyclic imino group and carbonyl functionality provides hydrogen bonding domains that can facilitate interaction with a variety of enzymatic targets . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and conducting all work in a well-ventilated fume hood.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-11-6-8-13(9-7-11)19-17-20-16(21)15(22-17)10-12-4-2-3-5-14(12)18/h2-9,15H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYURKPGDEENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(2-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde, p-toluidine, and thiazolidin-4-one. The reaction is often carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond and the thiazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine bond, converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anti-inflammatory and anticancer activities, showing potential as a therapeutic agent.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-5-(2-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). The anticancer activity might involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Structural Analysis

X-ray crystallography of analogs reveals:

  • Planar thiazolidinone rings with conjugated C=O and imine (C=N) bonds, confirmed by bond lengths (e.g., N2–C14: 1.259 Å for imine; C8–C9: 1.331 Å for exocyclic C=C) .
  • Z/E isomerism at positions 2 and 5, influenced by restricted rotation. For example, pyrazole hybrids exist as 2Z,5Z (58.4–62.8%) and 2E,5Z (37.1–42.0%) isomers .

Comparison with Structural Analogs

Substituent Effects at Position 5

Compound Position 5 Substituent Bioactivity (IC50/MIC) Reference
Target Compound 2-Chlorobenzyl Not reported (inferred)
5a (Pyrazole hybrid) 3-(4-Methoxyphenyl)-pyrazole α-Amylase inhibition: 90.04%
A52 (Anti-TB agent) 5-Nitrofuran-2-ylmethylene MIC: 0.78–1.56 µg/mL (M. tb)
4o (AChE inhibitor) 4-Methylbenzylidene AChE pIC50: 1.30 ± 0.007 mM
5-(4-Fluorobenzylidene) 4-Fluorobenzylidene Structural analog (no data)

Key Trends :

  • Electron-withdrawing groups (e.g., nitro in A52) enhance antimicrobial activity by improving target binding .
  • Benzylidene vs. Benzyl : Benzylidene groups (exocyclic C=C) improve planarity and π-π stacking in enzyme inhibition . The target’s 2-chlorobenzyl may increase lipophilicity, favoring membrane penetration.

Substituent Effects at Position 2

Compound Position 2 Substituent Activity Reference
Target Compound p-Tolylimino
A39 (Anti-TB agent) 4-Chlorophenylimino MIC: 0.78–1.56 µg/mL
4i (AChE inhibitor) 5-Ethyl-thiadiazol-2-ylimino AChE pIC50: 1.22 ± 0.002 mM
2-(2-Chlorophenylimino) 2-Chlorophenylimino Structural analog (no data)

Key Trends :

  • p-Tolylimino groups (electron-donating methyl) may enhance solubility and metabolic stability compared to chloro-substituted imines .
  • Heterocyclic imines (e.g., thiadiazole in 4i) show stronger enzyme inhibition due to additional hydrogen bonding .

Isomerism and Bioactivity

Thiazolidinones exhibit configurational isomerism, impacting biological efficacy:

  • 2Z,5Z isomers dominate in pyrazole hybrids (58.4–62.8%) and show stronger α-amylase inhibition due to optimized binding conformations .

Biological Activity

(E)-5-(2-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one is a member of the thiazolidinone family, characterized by a five-membered heterocyclic structure that includes a thiazolidine ring fused with a carbonyl group. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN2OSC_{17}H_{16}ClN_2OS. The presence of the chlorobenzyl and p-tolyl groups likely contributes to its biological activity through electronic effects and steric factors.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of thiazolidinone derivatives. For instance, this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

Compound NameBacteria TestedInhibition Zone (mm)% Inhibition
This compoundEscherichia coli2688.46
2-(Chlorophenyl-imino)thiazolidin-4-oneStaphylococcus aureus2591.66
AmpicillinEscherichia coli26-

The above table illustrates that the compound's antibacterial efficacy is comparable to that of standard antibiotics like ampicillin, particularly against E. coli and S. aureus .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the ABTS assay, where it demonstrated a high percentage of inhibition (81.8%). This suggests that the compound may effectively scavenge free radicals, contributing to its therapeutic potential in oxidative stress-related conditions .

The mechanism underlying the biological activity of thiazolidinones often involves interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may inhibit certain enzyme functions through competitive binding at active sites, which is crucial for its antibacterial activity .

Case Studies

  • Study on Antibacterial Efficacy : A recent pharmacological study assessed the antibacterial activity of various thiazolidinone derivatives, including our compound of interest. The study utilized disk diffusion methods and found that the presence of electron-withdrawing groups like chlorine significantly enhanced the antibacterial properties compared to unsubstituted derivatives .
  • Antioxidant Properties Evaluation : Another investigation focused on the antioxidant capabilities of thiazolidinones, revealing that structural modifications, such as halogen substitutions, can lead to increased radical scavenging activities. The study concluded that this compound holds promise as an effective antioxidant agent .

Q & A

Q. Key Variables :

FactorImpact
Solvent Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions .
Temperature Elevated temperatures (~80°C) improve reaction rates but risk decomposition .
Catalyst Base-supported ionic liquid phases (SILLPs) improve regioselectivity and reduce waste .

Yield Optimization : Use reflux conditions in ethanol with SILLP catalysts, achieving yields up to 75% .

Advanced: How can tautomeric equilibria in thiazolidin-4-one derivatives affect structural characterization?

Answer:
The compound may exhibit keto-enol tautomerism, complicating NMR interpretation.
Methodology :

  • Variable Temperature (VT) NMR : Monitor proton shifts between 25–100°C to identify tautomeric forms .
  • X-ray Crystallography : Resolve absolute configuration and confirm the (E)-isomer dominance in the solid state (e.g., monoclinic P121/c1, α = 111.75°) .
  • IR Spectroscopy : Detect C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches to distinguish tautomers .

Data Conflict Resolution : Cross-validate using crystallography (definitive) and VT-NMR (dynamic behavior) .

Basic: What assays are suitable for evaluating the compound’s antimicrobial activity?

Answer:

  • In Vitro MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Zone of Inhibition : Agar diffusion assays with 10–100 µg/mL concentrations .
  • Control Compounds : Compare with ciprofloxacin (bacteria) or fluconazole (fungi) to establish baseline activity .

Note : Solubility in DMSO (≤1% v/v) must be confirmed to avoid false negatives .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic profile?

Answer:
SAR Strategies :

ModificationRationale
Chlorobenzyl Group Replace 2-chloro with 4-fluoro to improve metabolic stability .
p-Tolylimino Moiety Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π interactions with targets .
Thiazolidinone Core Sulfur substitution (e.g., 2-thioxo) enhances membrane permeability .

Q. Validation :

  • LogP Measurement : Use HPLC to assess lipophilicity changes .
  • CYP450 Inhibition Assays : Evaluate metabolic stability in liver microsomes .

Basic: How to resolve discrepancies in reported biological activity data?

Answer:
Common Causes :

  • Purity Variance : HPLC purity <95% leads to inconsistent results .
  • Assay Conditions : Variations in pH, serum proteins, or incubation time affect activity .

Q. Mitigation :

  • Standardized Protocols : Adopt OECD guidelines for reproducibility.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized derivatives) .

Advanced: What computational methods predict the compound’s binding modes with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., COX-2, β-lactamase) using PDB structures .
  • Molecular Dynamics (GROMACS) : Assess binding stability over 100 ns simulations .
  • DFT Calculations (Gaussian) : Optimize geometry and calculate frontier orbitals (HOMO-LUMO) to predict reactivity .

Validation : Correlate docking scores (ΔG < −8 kcal/mol) with experimental IC50 values .

Basic: What analytical techniques validate the compound’s purity and identity?

Answer:

TechniqueApplication
HPLC Purity assessment (C18 column, acetonitrile/water gradient) .
HRMS Confirm molecular formula (e.g., [M+H]+ m/z calculated for C₁₉H₁₈ClN₂OS: 381.08) .
¹³C NMR Assign carbonyl (C=O at ~170 ppm) and imino (C=N at ~160 ppm) carbons .

QC Criteria : Purity ≥95%, RSD ≤2% across triplicate runs .

Advanced: How to design stability studies under physiological conditions?

Answer:
Protocol :

  • pH Stability : Incubate in buffers (pH 1.2, 7.4, 9.0) at 37°C for 24–72 h .
  • Light/Heat Stress : Expose to 40°C/75% RH or UV light (ICH Q1B) .
  • Oxidative Stress : Treat with 0.1% H₂O₂ and monitor degradation via LC-MS .

Degradation Pathways : Hydrolysis of the imino bond or thiazolidinone ring opening .

Basic: What in vitro models assess cytotoxicity for therapeutic potential?

Answer:

  • MTT Assay : Test on HEK-293 (normal) and MCF-7 (cancer) cells (IC50 ≤50 µM suggests selectivity) .
  • Hemolysis Assay : Evaluate erythrocyte membrane disruption at 100–500 µg/mL .
  • Caspase-3 Activation : Confirm apoptosis induction in cancer cells via Western blot .

Safety Threshold : IC50 >100 µM in normal cells .

Advanced: How to explore structure-activity relationships (SAR) using combinatorial chemistry?

Answer:

  • Library Design : Synthesize 20–50 analogs with varied substituents (e.g., halogens, alkyl chains) .
  • High-Throughput Screening (HTS) : Test against kinase panels or microbial arrays .
  • QSAR Modeling : Use Partial Least Squares (PLS) to correlate descriptors (LogP, polar surface area) with activity .

Hit Criteria : ≥50% inhibition at 10 µM; dose-response validation .

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